5-(difluoromethoxy)-3-iodo-1H-indazole
Description
5-(Difluoromethoxy)-3-iodo-1H-indazole is a halogenated indazole derivative featuring a difluoromethoxy (-OCHF₂) substituent at the 5-position and an iodine atom at the 3-position. Indazoles are heterocyclic aromatic compounds with a benzene ring fused to a pyrazole ring, and substitutions at positions 3 and 5 often modulate electronic, steric, and pharmacological properties.
Properties
Molecular Formula |
C8H5F2IN2O |
|---|---|
Molecular Weight |
310.04 g/mol |
IUPAC Name |
5-(difluoromethoxy)-3-iodo-2H-indazole |
InChI |
InChI=1S/C8H5F2IN2O/c9-8(10)14-4-1-2-6-5(3-4)7(11)13-12-6/h1-3,8H,(H,12,13) |
InChI Key |
NVTBARTYWVVKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1OC(F)F)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 5-Position
5-Fluoro-3-iodo-1H-indazole (CAS 858629-06-8)
- Structure : Fluorine replaces the difluoromethoxy group at position 3.
- Key Properties : Molecular weight = 262.02 g/mol (C₇H₄FIN₂).
- Comparison: The absence of the oxygen atom in the 5-substituent reduces steric bulk and alters electronic effects. Fluorine’s electronegativity increases the compound’s polarity compared to the difluoromethoxy analog.
5-(Trifluoromethoxy)-1H-indazole-3-carboxylic Acid (CAS 869782-94-5)
- Structure : Trifluoromethoxy (-OCF₃) at position 5 and a carboxylic acid (-COOH) at position 3.
- Key Properties : Molecular weight = 260.17 g/mol (C₉H₅F₃N₂O₃).
- Comparison : The trifluoromethoxy group is more electron-withdrawing than difluoromethoxy, which may influence reactivity in nucleophilic substitution or coupling reactions. The carboxylic acid group at position 3 enhances water solubility but reduces cellular uptake compared to the iodo substituent .
Methyl 5-(Trifluoromethoxy)-1H-Indazole-3-Carboxylate (CAS 932041-12-8)
- Structure : Trifluoromethoxy at position 5 and a methyl ester (-COOCH₃) at position 3.
- Key Properties : Melting point = 181–182°C; molecular weight = 260.17 g/mol (C₁₀H₇F₃N₂O₃).
- Comparison : The ester group at position 3 is a prodrug strategy to improve bioavailability. The iodine atom in the target compound, however, provides a handle for radiolabeling (e.g., in positron emission tomography tracers) .
Substituent Variations at the 3-Position
5-(Difluoromethoxy)-1H-Indazole-3-Carboxylic Acid (CAS 858661-78-6)
- Structure : Carboxylic acid (-COOH) replaces iodine at position 3.
- Key Properties : Molecular weight = 246.15 g/mol (C₉H₆F₂N₂O₃).
- Comparison : The carboxylic acid group introduces hydrogen-bonding capacity, making this derivative more hydrophilic than the iodo analog. This substitution is common in kinase inhibitors, where solubility is critical .
5-Methoxy-1H-Indazole-3-Carboxylic Acid (CAS 90417-53-1)
- Structure : Methoxy (-OCH₃) at position 5 and carboxylic acid at position 3.
- Key Properties : Molecular weight = 206.18 g/mol (C₉H₈N₂O₃).
- Comparison : The methoxy group is less electronegative and metabolically less stable than difluoromethoxy. This compound’s lower molecular weight may improve diffusion rates in biological systems .
Core Heterocycle Modifications
5-(Difluoromethoxy)-2-[[(3,4-Dimethoxy-2-Pyridinyl)Methyl]Sulfinyl]-1H-Benzimidazole
- Structure : Benzimidazole core (vs. indazole) with a sulfinyl group.
- Key Properties : Molecular weight = 397.37 g/mol (C₁₆H₁₅F₂N₃O₄S).
- Comparison: The benzimidazole core is a proton pump inhibitor pharmacophore (e.g., pantoprazole).
Research Implications and Gaps
- Pharmacological Potential: Indazole derivatives with halogens (e.g., iodine) are understudied but promising for radiopharmaceuticals. The difluoromethoxy group’s metabolic stability warrants further ADME studies .
- Synthetic Challenges : Heavy halogens like iodine may complicate coupling reactions due to steric hindrance. Comparative studies with bromo or chloro analogs are needed .
- Biological Activity : While benzimidazoles dominate proton pump inhibitor research, indazoles with similar substituents (e.g., 5-(difluoromethoxy)) should be screened for kinase or antimicrobial activity .
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